N-Thian-4-yladenosine

Description

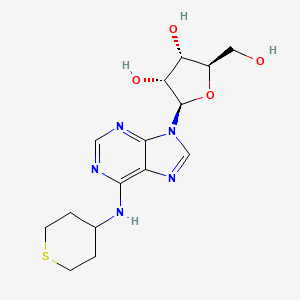

N-Thian-4-yladenosine is a synthetic adenosine derivative characterized by the substitution of a thian-4-yl (a sulfur-containing heterocyclic group) at the nitrogen position of the adenine base. The thianyl group introduces steric and electronic perturbations that may influence binding affinity, metabolic stability, and cellular uptake compared to unmodified adenosine or methylated analogs.

Properties

CAS No. |

403789-32-2 |

|---|---|

Molecular Formula |

C15H21N5O4S |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(thian-4-ylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C15H21N5O4S/c21-5-9-11(22)12(23)15(24-9)20-7-18-10-13(16-6-17-14(10)20)19-8-1-3-25-4-2-8/h6-9,11-12,15,21-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1 |

InChI Key |

RWNZYYADLYCESI-SDBHATRESA-N |

Isomeric SMILES |

C1CSCCC1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1CSCCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Biological Activity

N-Thian-4-yladenosine is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of adenosine receptor interactions and m6A RNA methylation. This article explores its biological activity through various studies, emphasizing its mechanisms, effects, and potential therapeutic applications.

Overview of this compound

This compound is a modified adenosine derivative that has shown promise in modulating biological pathways associated with various diseases, including cancer and neurodegenerative disorders. Its structure allows it to interact with adenosine receptors, which play crucial roles in cellular signaling.

-

Adenosine Receptor Interaction :

- This compound acts on different subtypes of adenosine receptors (ARs), particularly A1 and A3 receptors. Studies indicate that modifications at the N6 position enhance binding affinity and selectivity towards these receptors, influencing various physiological responses such as inflammation and pain modulation .

-

m6A RNA Methylation :

- Recent research highlights the role of m6A modifications in regulating gene expression and cellular responses. This compound may influence the m6A methylation pathway, impacting RNA stability and translation efficiency . This modulation is significant in cancer biology, where aberrant m6A modifications are linked to tumor progression.

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects :

- Cancer Research :

- Neuroprotection :

Scientific Research Applications

Scientific Research Applications

N-Thian-4-yladenosine is explored for its potential in targeted drug design due to its selective binding profiles to adenosine receptors (A1, A2A, A2B, A3). Interaction studies employ techniques such as radioligand binding assays to determine its affinity .

Comparative Analysis with Related Compounds

This compound possesses unique characteristics compared to other adenosine derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Adenosine | Purine nucleoside without modifications | Natural nucleoside involved in energy transfer |

| 2-Chloroadenosine | Chlorinated derivative of adenosine | Enhanced receptor activity |

| 5'-Adenosine Monophosphate | Phosphate group at 5' position | Key player in cellular energy metabolism |

| N6-Methyladenosine | Methylated at the nitrogen position | Involved in RNA modification processes |

| This compound | Presence of a thian group | Distinct biological activities and reactivity, offering avenues for pharmacological research and understanding mechanisms of action |

Adenosine Receptor Research

Studies show that N6-substituted adenosine derivatives impact adenosine receptor (AR) subtypes, with some demonstrating potent dual-acting capabilities . For example, modifying the substituent in the N6 position of adenosine derivatives can lead to increased affinity versus both human A1AR and A3AR, reaching subnanomolar values, while remaining agonists at hA1 and antagonists at hA3AR .

m6A Variation and Cell-Specific Regulation

N6-methyladenosine (m6A), the most abundant messenger RNA (mRNA) modification, significantly influences RNA fate and impacts cellular processes . Further research into this compound could potentially offer insights into m6A-related mechanisms and their therapeutic applications .

CRC Research

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key distinctions between N-Thian-4-yladenosine and related compounds:

Stability and Reactivity

- This compound: No direct stability data exist, but sulfur-containing groups generally confer resistance to oxidative degradation compared to methylated analogs.

- m6A : Exhibits high enzymatic and chemical stability, facilitating its widespread biological utility .

- 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butyraldehyde: Stability compromised under heat, emphasizing the need for cautious storage of structurally complex compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.